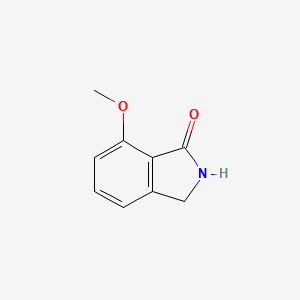

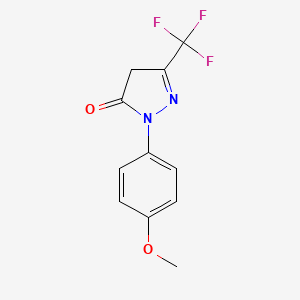

![molecular formula C19H27N3O7S B2828917 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide CAS No. 869071-73-8](/img/structure/B2828917.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymer Synthesis and Properties

Liu et al. (2013) synthesized a bifunctional benzoxazine monomer from bisphenol-S and allylamine, demonstrating the potential of such compounds in creating high-performance polymers with significant thermal stability and mechanical properties. This research highlights the utility of benzoxazine-based compounds in advanced material sciences, particularly in developing polymers with superior thermal and mechanical characteristics (Liu, Wang, Zhang, Zhao, & Run, 2013).

Enzyme Inhibition and Molecular Docking

Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, revealing their substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The study underscores the relevance of such compounds in medicinal chemistry for targeting specific enzymes (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Antimicrobial Activity

Research by Abbasi et al. (2016) on N-substituted sulfonamides bearing the benzodioxane moiety demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains. This indicates the potential of these compounds in developing new antibacterial agents (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Herbicide Development

Dietrich, Reiser, and Stieglitz (1995) identified microbial and rat metabolites of triflusulfuron methyl, a new sugar beet herbicide, highlighting the metabolic pathways and potential environmental and biological interactions of such sulfonylurea compounds. This research contributes to understanding the environmental fate and biological effects of new herbicide compounds (Dietrich, Reiser, & Stieglitz, 1995).

Chemical Synthesis and Characterization

Gabriele et al. (2006) reported a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility of palladium-catalyzed reactions in creating complex heterocyclic structures. This work exemplifies the ongoing advancements in synthetic organic chemistry for constructing heterocyclic compounds with potential applications in various fields (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

properties

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7S/c1-13(2)11-20-18(23)19(24)21-12-17-22(6-3-7-29-17)30(25,26)14-4-5-15-16(10-14)28-9-8-27-15/h4-5,10,13,17H,3,6-9,11-12H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYFEEQBAAODRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

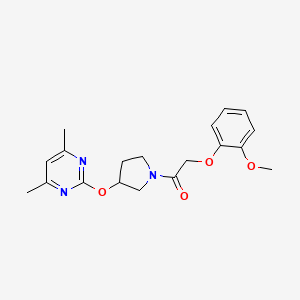

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2828834.png)

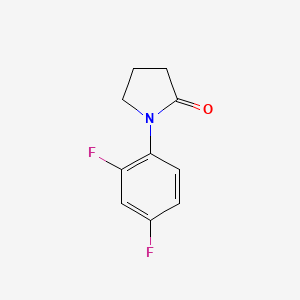

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)